

Flow Cytometry Analysis of ChemR23

Expression on Immune Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ChemR23-IN-1

Cat. No.: B12400190

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a pivotal role in regulating immune responses and inflammation.[1][2] It is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells.[2] ChemR23 is activated by two distinct ligands: the chemoattractant protein chemerin and the lipid mediator resolvin E1 (RvE1), which is involved in the resolution of inflammation.[1][3] The chemerin/ChemR23 axis is primarily associated with the recruitment of immune cells to sites of inflammation, while the RvE1/ChemR23 interaction promotes anti-inflammatory and pro-resolving pathways.

Given its dual role in both promoting and resolving inflammation, ChemR23 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer. Flow cytometry is an indispensable tool for studying the expression of ChemR23 on different immune cell populations, enabling researchers to dissect its role in disease pathogenesis and to evaluate the efficacy of novel therapeutics targeting this receptor.

These application notes provide a comprehensive guide to the analysis of ChemR23 expression on human immune cells by flow cytometry, including detailed protocols, data presentation guidelines, and visualization of key pathways.

Data Presentation: ChemR23 Expression on Human Immune Cells

The expression of ChemR23 varies across different immune cell subsets. The following table summarizes the reported expression of ChemR23 on various human peripheral blood mononuclear cell (PBMC) populations. Note that expression levels can be influenced by the activation state of the cells and the presence of inflammatory mediators.

Immune Cell Subset	Lineage Markers	ChemR23 Expression (% Positive)	Mean Fluorescence Intensity (MFI)	References
Myeloid Cells				
Classical Monocytes	CD14++CD16-	High	High	
Intermediate Monocytes	CD14++CD16+	Variable	Variable	
Non-classical Monocytes	CD14+CD16++	Low	Low	
M1 Macrophages	(LPS/IFN- γ stimulated)	High	High	
M2 Macrophages	(IL-4/IL-13 stimulated)	Low/Negative	Low/Negative	
Myeloid Dendritic Cells	CD11c+	Positive	Moderate	
Plasmacytoid Dendritic Cells	CD123+	Positive	Moderate	
Neutrophils (resting)	CD15+CD16+	Low/Negative	Low/Negative	
Neutrophils (activated)	CD15+CD16+	Upregulated	Increased	
Lymphoid Cells				
NK Cells (CD56dim)	CD3- CD56dimCD16+	Positive	Moderate	
NK Cells (CD56bright)	CD3- CD56brightCD16 -	Negative	Negative	
T Cells	CD3+	Negative	Negative	

B Cells

CD19+

Negative

Negative

Experimental Protocols

Protocol 1: Immunophenotyping of ChemR23 on Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the staining of freshly isolated or cryopreserved human PBMCs for the analysis of ChemR23 expression on various immune cell subsets.

Materials:

- Human PBMCs, isolated by density gradient centrifugation (e.g., using Ficoll-Paque)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (see table below for a recommended panel)
- Anti-human ChemR23 (CMKLR1) antibody (e.g., Clone 84939 or REA455)
- Isotype control for the anti-ChemR23 antibody
- Viability dye (e.g., 7-AAD or a fixable viability dye)
- 12 x 75 mm polystyrene FACS tubes
- Flow cytometer

Recommended Antibody Panel:

Target	Fluorochrome	Clone	Purpose
CD45	BV510	HI30	Pan-leukocyte marker
CD3	APC-H7	SK7	T cell marker
CD19	BV605	HIB19	B cell marker
CD14	PE-Cy7	M5E2	Monocyte marker
CD16	APC	3G8	NK cell and non-classical monocyte marker
CD56	PE	B159	NK cell marker
HLA-DR	PerCP-Cy5.5	G46-6	Antigen presenting cell marker
ChemR23	FITC	84939	Target of interest
Viability Dye	7-AAD	-	Live/dead discrimination

Procedure:

- Cell Preparation:
 - If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed culture medium.
 - Centrifuge at 300 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in Flow Cytometry Staining Buffer.
 - Count the cells and adjust the concentration to $1-2 \times 10^7$ cells/mL in Flow Cytometry Staining Buffer.
- Fc Receptor Blocking:
 - Add 100 μ L of the cell suspension ($1-2 \times 10^6$ cells) to each FACS tube.

- Add the Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
- Surface Staining:
 - Prepare a master mix of the fluorochrome-conjugated antibodies (excluding the viability dye) at their predetermined optimal concentrations.
 - Add the antibody master mix to each tube.
 - Add the anti-ChemR23 antibody or its corresponding isotype control to the respective tubes.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant. Repeat the wash step once more.
- Viability Staining:
 - Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
 - Add the viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
 - Incubate for 5-10 minutes at room temperature in the dark.
- Acquisition:
 - Acquire the samples on a flow cytometer as soon as possible. Set up compensation using single-stained controls for each fluorochrome.

Protocol 2: Staining of ChemR23 in Human Whole Blood

This protocol is a lyse-no-wash method suitable for rapid analysis of ChemR23 on major leukocyte populations.

Materials:

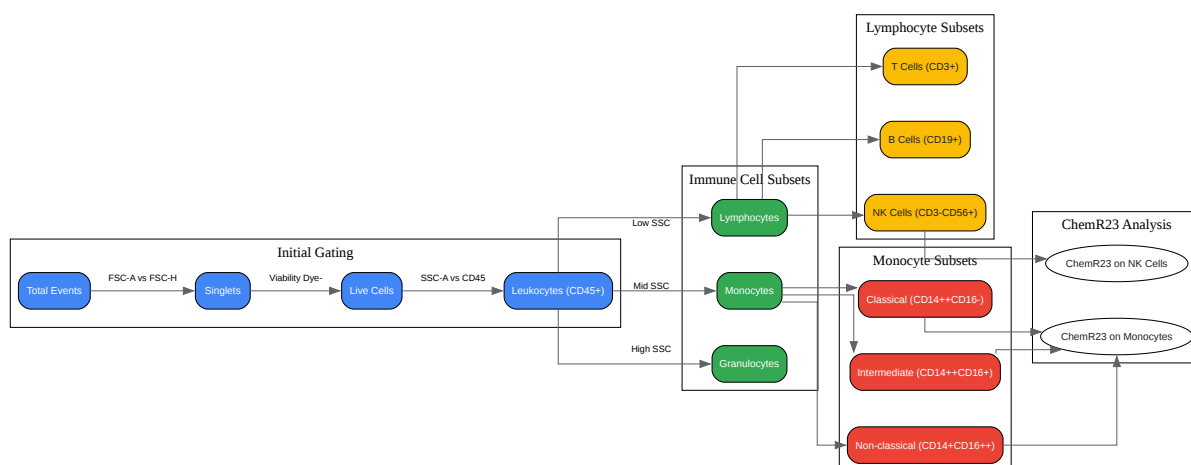
- Fresh human whole blood collected in EDTA or heparin tubes
- Red Blood Cell (RBC) Lysis/Fixation Buffer
- Fluorochrome-conjugated antibodies (as in Protocol 1)
- Anti-human ChemR23 (CMKLR1) antibody and isotype control
- 12 x 75 mm polystyrene FACS tubes
- Flow cytometer

Procedure:

- Antibody Staining:
 - Add 100 μ L of whole blood to each FACS tube.
 - Add the pre-titrated fluorochrome-conjugated antibodies, including the anti-ChemR23 antibody or its isotype control.
 - Vortex gently and incubate for 20 minutes at room temperature in the dark.
- RBC Lysis and Fixation:
 - Add 2 mL of 1X RBC Lysis/Fixation Buffer to each tube.
 - Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
- Acquisition:
 - Acquire the samples on the flow cytometer without any further washing steps.

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for the accurate identification of immune cell subsets and the subsequent analysis of ChemR23 expression.

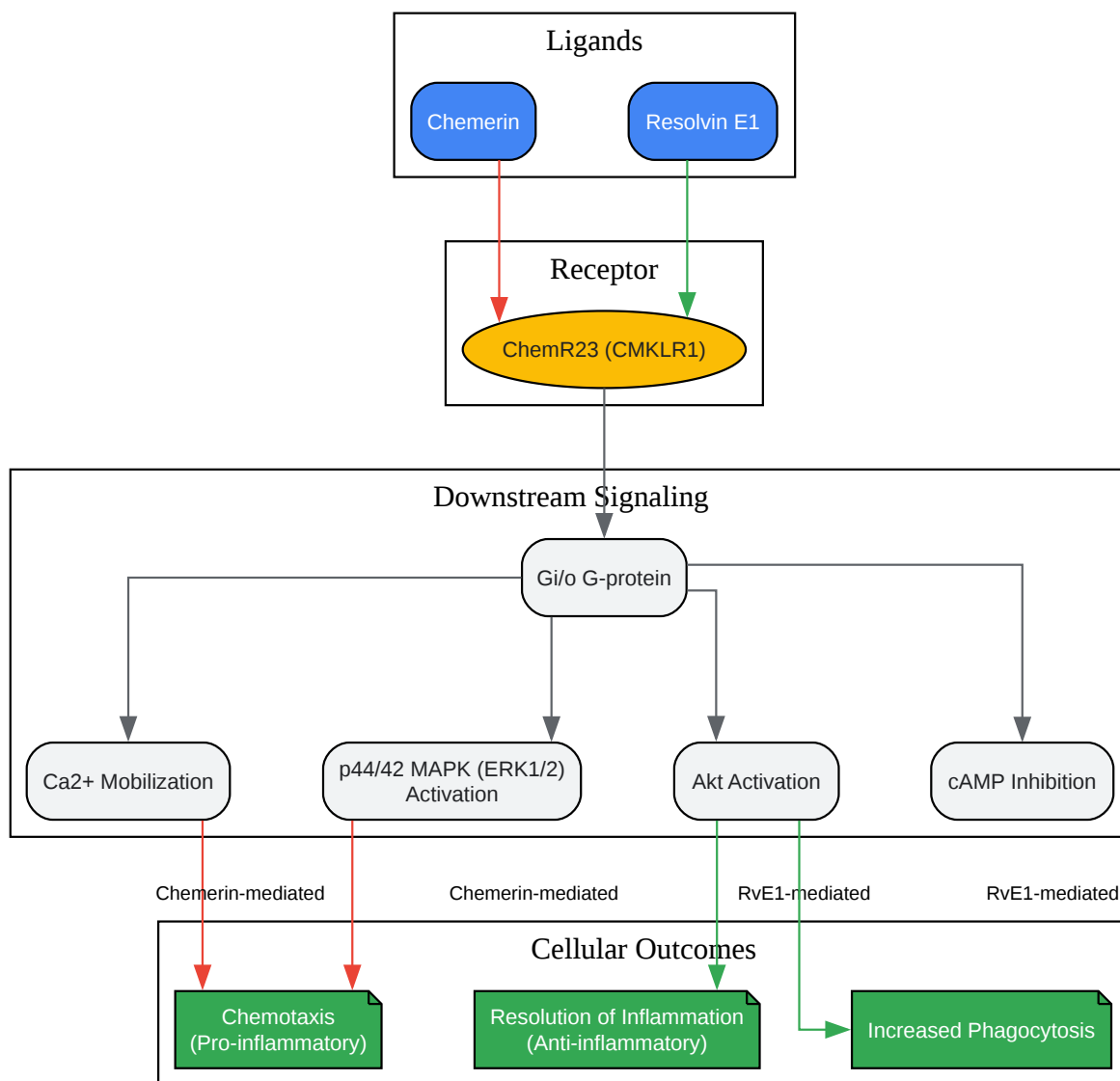


[Click to download full resolution via product page](#)

Flow cytometry gating strategy for ChemR23 analysis.

ChemR23 Signaling Pathways

ChemR23 signaling is initiated by the binding of either chemerin or resolvin E1, leading to distinct downstream effects.



[Click to download full resolution via product page](#)

ChemR23 signaling pathways initiated by its ligands.

In summary, the analysis of ChemR23 expression on immune cells by flow cytometry is a powerful approach to investigate its role in health and disease. The protocols and information provided herein offer a solid foundation for researchers to design and execute their

experiments, ultimately contributing to a better understanding of this important immunomodulatory receptor and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- To cite this document: BenchChem. [Flow Cytometry Analysis of ChemR23 Expression on Immune Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400190#flow-cytometry-analysis-of-chemr23-expression-on-immune-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com